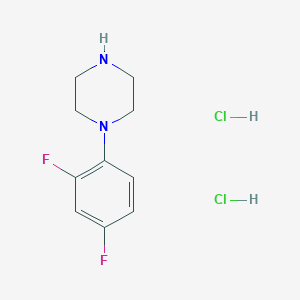

![molecular formula C8H6N2O B051321 Pyrrolo[1,2-a]pyrazine-4-carbaldehyde CAS No. 116758-05-5](/img/structure/B51321.png)

Pyrrolo[1,2-a]pyrazine-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

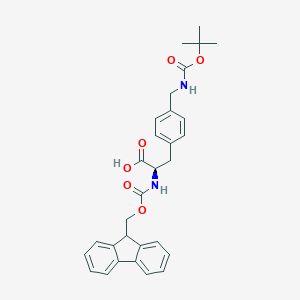

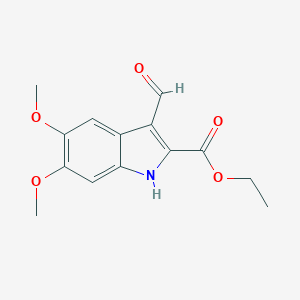

Pyrrolo[1,2-a]pyrazine-4-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is a versatile building block that can be used to synthesize various bioactive molecules.

作用機序

The mechanism of action of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and its derivatives varies depending on the specific molecule being studied. However, many Pyrrolo[1,2-a]pyrazine-4-carbaldehyde derivatives have been found to act as kinase inhibitors, blocking the activity of specific kinases involved in various cellular processes. Other derivatives have been found to exhibit antibacterial activity by inhibiting bacterial enzymes or disrupting bacterial cell membranes.

生化学的および生理学的効果

The biochemical and physiological effects of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and its derivatives depend on the specific molecule being studied. However, many Pyrrolo[1,2-a]pyrazine-4-carbaldehyde derivatives have been found to exhibit potent anticancer activity in vitro and in vivo. Other derivatives have been found to exhibit antibacterial activity against a range of bacterial strains.

実験室実験の利点と制限

Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and its derivatives have several advantages for lab experiments, including their versatility as building blocks for the synthesis of various bioactive molecules and their potential applications in drug discovery and medicinal chemistry. However, the synthesis of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and its derivatives can be challenging, and some derivatives may exhibit poor solubility or toxicity.

将来の方向性

There are several future directions for the study of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and its derivatives. One area of interest is the development of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde derivatives as fluorescent probes for imaging applications. Another area of interest is the synthesis and evaluation of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde derivatives as potential anticancer and antibacterial agents. Additionally, the study of the mechanism of action of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and its derivatives could lead to the identification of new targets for drug discovery.

合成法

Pyrrolo[1,2-a]pyrazine-4-carbaldehyde can be synthesized by various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bohlmann-Rahtz pyrrole synthesis. The Pictet-Spengler reaction is the most common method for the synthesis of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde. This reaction involves the condensation of an aldehyde and an amine to form an iminium ion, which undergoes cyclization to form the pyrrolo[1,2-a]pyrazine ring system.

科学的研究の応用

Pyrrolo[1,2-a]pyrazine-4-carbaldehyde has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors, antitumor agents, and antibacterial agents. Pyrrolo[1,2-a]pyrazine-4-carbaldehyde derivatives have also been studied for their potential as fluorescent probes for imaging applications.

特性

IUPAC Name |

pyrrolo[1,2-a]pyrazine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-8-5-9-4-7-2-1-3-10(7)8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOSPDXZJOXFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C=NC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445281 |

Source

|

| Record name | Pyrrolo[1,2-a]pyrazine-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-a]pyrazine-4-carbaldehyde | |

CAS RN |

116758-05-5 |

Source

|

| Record name | Pyrrolo[1,2-a]pyrazine-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B51244.png)